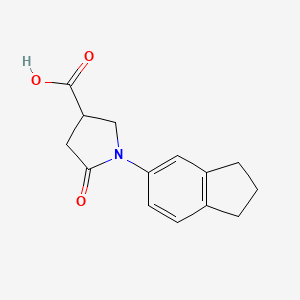

![molecular formula C15H15NO5S B2769071 Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-12-4](/img/structure/B2769071.png)

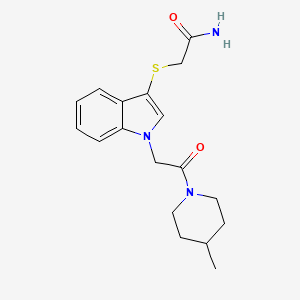

Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Material Science Applications

In material science, sulfonated aromatic diamine monomers, similar to Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate, are used for creating novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and surface hydrophilicity, enhancing their effectiveness in dye treatment and separation processes. The introduction of sulfonic acid groups significantly influences water permeation and dye rejection, indicating the compound's relevance in environmental and water purification technologies (Liu et al., 2012).

Organic Chemistry and Synthesis

In the realm of organic synthesis, this compound's derivatives are explored for their potential in forming bonds or groups through specific reactions. For instance, a direct and mild formylation method for substituted benzenes utilizes dichloromethyl methyl ether-silver trifluoromethanesulfonate, showcasing the flexibility of such compounds in synthesizing complex organic molecules under mild conditions (Ohsawa et al., 2013). Additionally, the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives presents a mild and regioselective protocol, further illustrating the compound's utility in synthesizing bioactive molecules (Sharafi-kolkeshvandi et al., 2016).

Potential Therapeutic Applications

Explorations into the therapeutic potential of derivatives have led to the discovery of heteroaryl sulfonamides acting as EP1 receptor selective antagonists. These findings highlight the compound's role in developing new pharmaceutical agents targeting specific receptors for therapeutic outcomes (Naganawa et al., 2006). Moreover, the synthesis and evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors demonstrate the compound's importance in medicinal chemistry, offering insights into designing drugs to manage conditions like myocardial infarction (Oinuma et al., 1991).

Mecanismo De Acción

While the specific mechanism of action for “Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate” is not provided, related compounds have been studied for their biological activities. For example, 2-(4-methylsulfonyl phenyl) indole derivatives have shown antimicrobial, COX inhibitory, and anti-inflammatory activities . Another study found that 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines acted as selective COX-2 inhibitors .

Propiedades

IUPAC Name |

methyl 2-[4-(methanesulfonamido)phenoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-15(17)13-5-3-4-6-14(13)21-12-9-7-11(8-10-12)16-22(2,18)19/h3-10,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKADOSDFVMHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{4-[(methylsulfonyl)amino]phenoxy}benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-hydroxyphenyl}acetamide](/img/structure/B2768992.png)

![2-(2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N,N-diethylacetamide](/img/structure/B2768993.png)

![N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride](/img/structure/B2768995.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2769010.png)